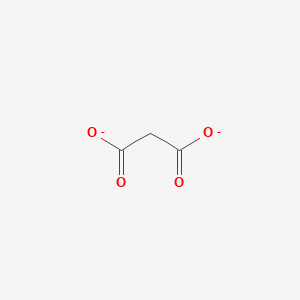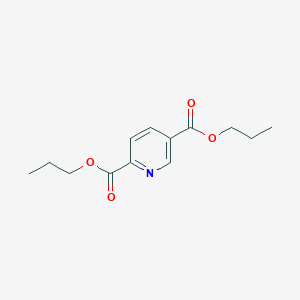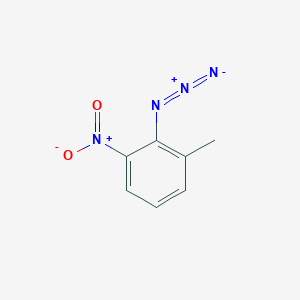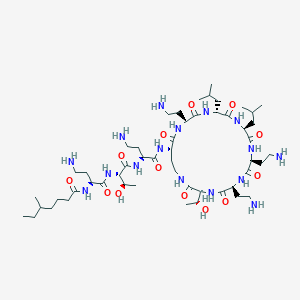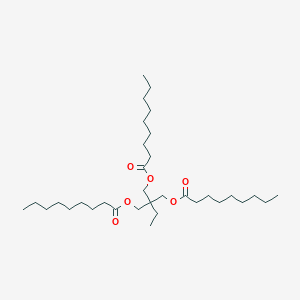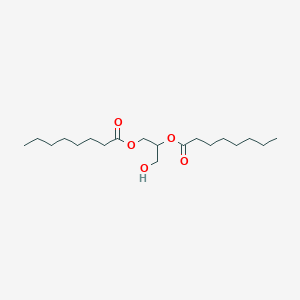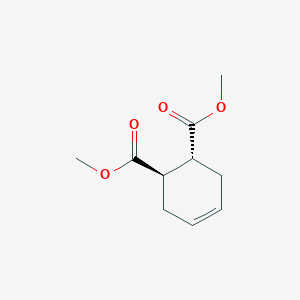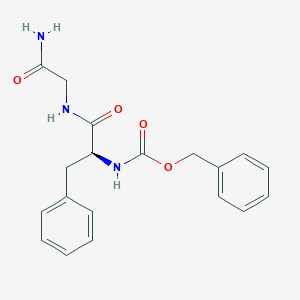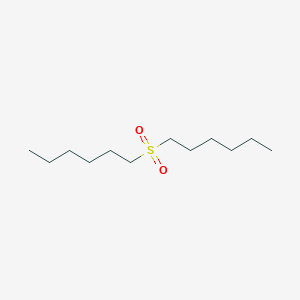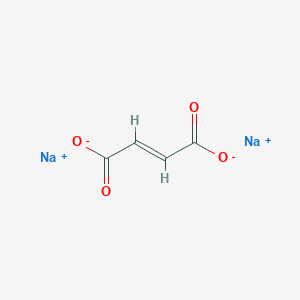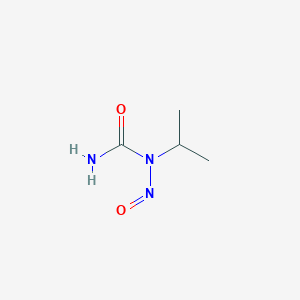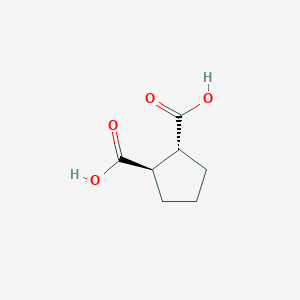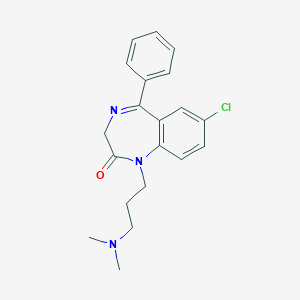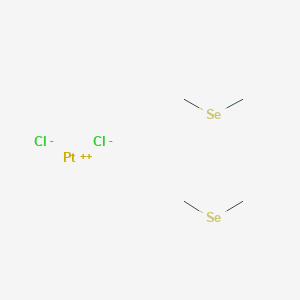
Platinum, dichlorobis(methylselenide)-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum, dichlorobis(methylselenide)-, cis- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a platinum-based drug that has shown promising results in the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
Platinum, dichlorobis(methylselenide)-, cis- has been extensively studied for its potential applications in various fields, including cancer research, drug development, and nanotechnology. In cancer research, this compound has shown promising results in the treatment of various types of cancer, including ovarian, lung, and breast cancer. It has been found to be more effective than cisplatin, a commonly used platinum-based drug, in inhibiting cancer cell growth and inducing apoptosis.
Mecanismo De Acción
The mechanism of action of platinum, dichlorobis(methylselenide)-, cis- involves the formation of DNA adducts, which leads to the inhibition of DNA replication and transcription. This ultimately results in the induction of apoptosis in cancer cells. The compound has also been found to inhibit the activity of thioredoxin reductase, an enzyme that plays a crucial role in cancer cell survival.
Efectos Bioquímicos Y Fisiológicos
Platinum, dichlorobis(methylselenide)-, cis- has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to the activation of various signaling pathways that ultimately result in apoptosis. The compound has also been found to inhibit the activity of several enzymes involved in cancer cell survival, including thioredoxin reductase and glutathione peroxidase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of platinum, dichlorobis(methylselenide)-, cis- for lab experiments is its high potency and selectivity towards cancer cells. This makes it an ideal candidate for use in cancer research and drug development. However, the compound has several limitations, including its poor solubility in non-polar solvents and its potential toxicity towards normal cells.
Direcciones Futuras
There are several future directions for the research and development of platinum, dichlorobis(methylselenide)-, cis-. One of the main areas of focus is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of research is the development of new derivatives of the compound that can overcome its limitations and improve its efficacy. Additionally, the use of platinum, dichlorobis(methylselenide)-, cis- in nanotechnology and imaging applications is an area of growing interest.
Métodos De Síntesis
The synthesis of platinum, dichlorobis(methylselenide)-, cis- involves the reaction of cisplatin with methylselenol in the presence of hydrochloric acid. The resulting compound is a yellow crystalline powder that is soluble in water and other polar solvents.
Propiedades
Número CAS |
18252-65-8 |
|---|---|
Nombre del producto |
Platinum, dichlorobis(methylselenide)-, cis- |
Fórmula molecular |
2C2H6Se.Cl2Pt |
Peso molecular |
484.1 g/mol |
Nombre IUPAC |
methylselanylmethane;platinum(2+);dichloride |
InChI |
InChI=1S/2C2H6Se.2ClH.Pt/c2*1-3-2;;;/h2*1-2H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
HTAJIGBWCKQQJL-UHFFFAOYSA-L |
SMILES |
C[Se]C.C[Se]C.[Cl-].[Cl-].[Pt+2] |
SMILES canónico |
C[Se]C.C[Se]C.[Cl-].[Cl-].[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,10-Anthracenedione, 1-amino-2-[[2-(dimethylamino)ethyl]thio]-4-(phenylamino)-](/img/structure/B93844.png)
